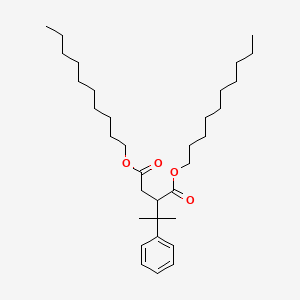![molecular formula C10H14AsCl2NO3 B14738023 [4-[bis(2-chloroethyl)amino]phenyl]arsonic acid CAS No. 5185-71-7](/img/structure/B14738023.png)
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid is an organoarsenic compound with the molecular formula C10H14AsCl2NO3 It is known for its unique chemical structure, which includes both chloroethyl and arsonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[bis(2-chloroethyl)amino]phenyl]arsonic acid typically involves the reaction of 4-aminophenylarsonic acid with 2-chloroethylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 4-aminophenylarsonic acid: This intermediate is synthesized through the nitration of aniline followed by reduction and subsequent arsonation.
Reaction with 2-chloroethylamine hydrochloride: The 4-aminophenylarsonic acid is then reacted with 2-chloroethylamine hydrochloride in the presence of a suitable base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the chloroethyl groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsonic oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cancer cell proliferation.
Biology: The compound is used in biochemical studies to investigate the effects of arsenic-containing compounds on biological systems.
Mecanismo De Acción
The mechanism of action of [4-[bis(2-chloroethyl)amino]phenyl]arsonic acid involves the formation of DNA cross-links through the chloroethyl groups. These cross-links can disrupt DNA replication and transcription, leading to cell death. The arsonic acid group may also contribute to the compound’s biological activity by interacting with cellular proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-[bis(2-chloroethyl)amino]phenylacetic acid: Similar in structure but with an acetic acid group instead of an arsonic acid group.
4-[bis(2-chloroethyl)amino]phenylalanine: Contains an amino acid moiety, making it structurally similar but with different biological properties.
Uniqueness
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid is unique due to the presence of both chloroethyl and arsonic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to form DNA cross-links and interact with cellular proteins makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
5185-71-7 |
|---|---|
Fórmula molecular |
C10H14AsCl2NO3 |
Peso molecular |
342.05 g/mol |
Nombre IUPAC |
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C10H14AsCl2NO3/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15,16)17/h1-4H,5-8H2,(H2,15,16,17) |
Clave InChI |
RXMOZLCWMOBJCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(CCCl)CCCl)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)

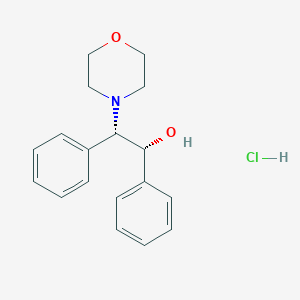
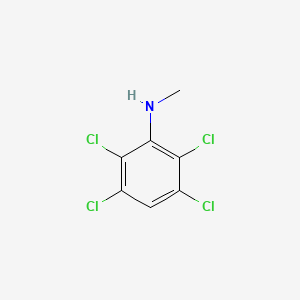
![[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)](/img/structure/B14737967.png)


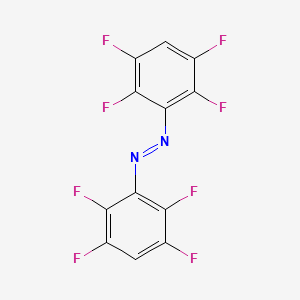
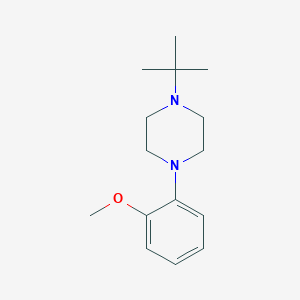
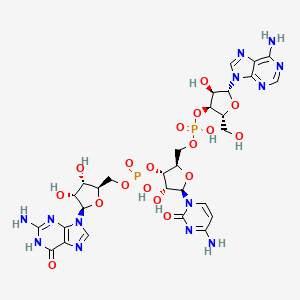
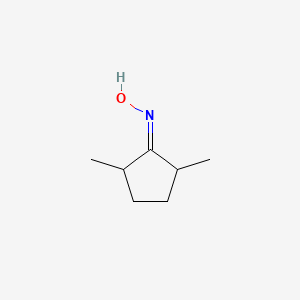
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)
